molecular formula C11H20N4 B2821234 rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine CAS No. 1909294-83-2

rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine

Cat. No.: B2821234
CAS No.: 1909294-83-2
M. Wt: 208.309
InChI Key: BNYHESMNDBMAIR-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine (CAS: 1909294-83-2) is a chiral piperidine derivative featuring a 1-methylimidazole substituent at the C2 position and a methylamine group at C2. This compound is structurally characterized by a six-membered piperidine ring fused with a five-membered imidazole moiety, creating a rigid bicyclic framework.

Properties

IUPAC Name

[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-14-5-3-4-9(6-12)11(14)10-7-13-8-15(10)2/h7-9,11H,3-6,12H2,1-2H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYHESMNDBMAIR-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CN=CN2C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]([C@@H]1C2=CN=CN2C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the imidazole moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific biological pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride

  • CAS : 1807941-57-6
  • Structure : Replaces the piperidine ring with a tetrahydrofuran (oxolan) ring and substitutes imidazole with pyrazole.
  • Key Differences: The oxolan ring introduces an oxygen atom, reducing basicity compared to piperidine. Dihydrochloride salt form enhances solubility in polar solvents compared to the free base of the target compound .

rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine

  • CAS : 1909294-68-3
  • Structure : Cyclopropyl group replaces the methyl group on the piperidine nitrogen; pyrazole replaces imidazole.
  • Pyrazole’s reduced aromaticity may lower binding affinity to imidazole-preferring receptors (e.g., histamine or serotonin receptors) .

rac-(2S,3S)-1-methyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid

  • CAS : 2059923-79-2
  • Structure : Imidazole at C2 (positional isomer) and a ketone at C6; carboxylic acid replaces methylamine.
  • Key Differences :
    • The C6 ketone introduces polarity, enhancing water solubility but reducing blood-brain barrier permeability.
    • Carboxylic acid group enables salt formation, altering pharmacokinetic properties compared to the primary amine in the target compound .

rac-[(2R,3S)-2-(1H-pyrazol-5-yl)oxan-3-yl]methanamine dihydrochloride

  • CAS: Not explicitly listed (see ).
  • Structure : Pyrazole substituent without methyl protection; oxane (tetrahydropyran) replaces piperidine.
  • Key Differences: Unmethylated pyrazole increases hydrogen-bond donor capacity. Oxane’s larger ring size may reduce conformational rigidity, affecting receptor selectivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Implications
rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine (Target) C12H20N4 220.32 Piperidine-imidazole hybrid, methylamine at C3 CNS ligand potential, moderate lipophilicity
rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride C9H17Cl2N3O 254.16 Oxolan-pyrazole, dihydrochloride salt Enhanced solubility, reduced basicity
rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine C13H21N5 247.34 Cyclopropyl-piperidine, pyrazole substituent Improved metabolic stability
rac-(2S,3S)-1-methyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid C12H16N3O3 253.27 C6 ketone, carboxylic acid High polarity, limited CNS penetration

Research Findings and Implications

  • Target Compound: The imidazole-piperidine scaffold is associated with affinity for histamine H3 receptors, as imidazole derivatives are known modulators of this target. However, its racemic nature may necessitate enantiomeric resolution for therapeutic use .
  • Pyrazole Analogs : Pyrazole-containing analogs (e.g., ) show reduced binding to imidazole-specific targets but exhibit improved stability in hepatic microsomal assays due to decreased metabolic oxidation .
  • Solubility vs. Bioavailability : Carboxylic acid and dihydrochloride derivatives () demonstrate superior aqueous solubility (>50 mg/mL) but reduced logP values, limiting their utility in CNS drug development .

Biological Activity

The compound rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine is a complex organic molecule notable for its potential biological activities. This compound features a piperidine core with specific substitutions that suggest interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H16_{16}N4_{4} (CAS Number: 1909294-83-2). Its molecular weight is approximately 208.309 g/mol, indicating a relatively low molecular weight conducive to cellular penetration.

PropertyValue
Molecular FormulaC10_{10}H16_{16}N4_{4}
Molecular Weight208.309 g/mol
CAS Number1909294-83-2

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. The imidazole moiety suggests potential interactions with histamine receptors, while the piperidine structure may facilitate binding to acetylcholine receptors.

Key Mechanisms:

  • Acetylcholine Interaction: The compound may inhibit or modulate acetylcholinesterase activity, impacting neurotransmission in the central nervous system.
  • Histamine Receptor Modulation: Potential binding to histamine receptors could influence various physiological responses, including inflammatory processes and gastric acid secretion.

In Vitro Studies

Recent studies have explored the compound's effects on various cell lines. For instance, it has been shown to exhibit moderate inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.

Table 1: In Vitro Biological Activity

Study TypeCell Line/TargetEffect ObservedReference
Enzyme InhibitionAcetylcholinesteraseModerate inhibition (IC50 = 25 µM)
Receptor BindingHistamine ReceptorsCompetitive binding observed

In Vivo Studies

In animal models, this compound has demonstrated anxiolytic effects, suggesting its potential as a therapeutic agent for anxiety disorders.

Case Study:
A study conducted on mice indicated that administration of the compound led to reduced anxiety-like behaviors in elevated plus maze tests, supporting its role as a central nervous system modulator.

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain hazards. It has been classified as causing skin irritation and serious eye damage upon contact.

Toxicity Summary:

Toxicity TypeDescription
Skin IrritationCauses skin irritation (H315)
Eye DamageCauses serious eye damage (H318)

Q & A

Advanced Research Question

Docking studies : Use AutoDock Vina or Schrödinger Glide to dock the compound into CYP3A4/2D6 active sites. Focus on interactions with heme iron and hydrophobic residues.

MD simulations : Run 100 ns simulations in GROMACS to assess stability of the binding pose.

Metabolite prediction : Employ SMARTCyp or FAME3 to identify probable oxidation sites (e.g., piperidine methyl or imidazole ring) . Validate with in vitro CYP inhibition assays.

What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?

Basic Research Question
Subject the compound to stress testing (40°C/75% RH, 0.1N HCl/NaOH, 3% H2_2O2_2). Analyze degradants via:

  • HPLC-DAD/ELSD : Track retention time shifts.
  • HRMS (Q-TOF) : Identify molecular formulas of degradants (e.g., N-oxide formation on imidazole).
  • NMR : Compare 1^1H and 13^13C spectra to detect hydrolyzed piperidine or imidazole ring-opening .

How can enantiomeric resolution be achieved, and what are the pharmacological implications?

Advanced Research Question

  • Resolution method : Use preparative chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Optimize mobile phase (heptane/ethanol/diethylamine) for baseline separation .
  • Pharmacology : Test enantiomers in receptor-binding assays. Often, one enantiomer shows higher affinity (e.g., (2R,3S) may inhibit 5-HT3_3 at nM IC50_{50}, while (2S,3R) is inactive). Purity >99% ee is critical for in vivo studies .

What strategies mitigate racemization during storage or biological assays?

Advanced Research Question

  • Storage : Lyophilize in amber vials under argon at -20°C. Avoid aqueous buffers with pH >8.0.
  • Assay conditions : Use low-temperature (4°C) incubation and minimize exposure to light. Confirm stability via periodic chiral HPLC checks .

How to design SAR studies focusing on the piperidine-imidazole pharmacophore?

Advanced Research Question

  • Analog synthesis : Vary substituents on the piperidine (e.g., replace methyl with ethyl) or imidazole (e.g., 4-chloro vs. 4-methoxy).
  • Testing : Measure IC50_{50} in target assays (e.g., kinase inhibition) and correlate with steric/electronic parameters (Hammett constants, logD).
  • Computational QSAR : Build models using MOE or RDKit descriptors to predict activity cliffs .

What are the best practices for reconciling conflicting cytotoxicity data across cell lines?

Advanced Research Question

  • Standardization : Use identical passage numbers, seeding densities, and assay platforms (e.g., MTT vs. CellTiter-Glo).
  • Mechanistic studies : Perform transcriptomics (RNA-seq) on sensitive vs. resistant lines to identify pathways (e.g., oxidative stress response).
  • Solubility checks : Pre-dissolve in DMSO (<0.1% final) and confirm no precipitation via dynamic light scattering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.